![molecular formula C17H19NO5S B2831939 4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-55-0](/img/structure/B2831939.png)
4-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors. The structure–activity relationship (SAR) of the studied compounds can be investigated to understand these influences .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the introduction of heteroatomic fragments in these molecules .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed efficient methods for synthesizing pyran derivatives, highlighting the importance of such compounds in medicinal chemistry. For example, microwave-assisted synthesis has been utilized for creating polysubstituted 4H-pyran derivatives, demonstrating rapid, efficient methods with high yields. These methods are crucial for developing compounds with potential anticancer activities, as seen in the work of S. Hadiyal et al. (2020), where certain synthesized compounds showed potency against various cancer cell lines (Hadiyal et al., 2020).
Biological Activities
The exploration of biological activities is a significant area of research for compounds with a pyrrolidinyl or pyranone core. For instance, the design and synthesis of novel pyrazolo[1,5-a]pyrimidine compounds incorporating phenylsulfonyl groups have shown promising antimicrobial properties. These findings suggest the potential of such derivatives in combating microbial resistance, as demonstrated by Amani M. R. Alsaedi et al. (2019), who found that derivatives with sulfone groups exhibited significant antibacterial and antifungal activities (Alsaedi et al., 2019).
Potential Therapeutic Applications
The pursuit of therapeutic applications for pyran and pyrrolidine derivatives extends to various fields, including the development of new antimicrobial agents and potential treatments for cognitive disorders. For example, PF-04447943, a compound with a pyrrolidinyl group, has been identified as a selective PDE9A inhibitor with potential for treating cognitive disorders, showcasing the therapeutic relevance of such structural motifs in neuroscience (Verhoest et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-9-16(10-17(19)22-13)23-15-7-8-18(11-15)24(20,21)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMDDMMQCHECJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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